(2-Phenylthiophen-3-yl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62404-43-7 |
|---|---|
Molecular Formula |
C12H9NS |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
2-(2-phenylthiophen-3-yl)acetonitrile |
InChI |
InChI=1S/C12H9NS/c13-8-6-11-7-9-14-12(11)10-4-2-1-3-5-10/h1-5,7,9H,6H2 |
InChI Key |
WEPHISQRTXMXEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CS2)CC#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenylthiophen 3 Yl Acetonitrile and Its Structural Analogues
Direct Synthesis Strategies for (2-Phenylthiophen-3-yl)acetonitrile
Direct synthetic routes to this compound primarily involve the formation of the crucial carbon-carbon bond between the thiophene (B33073) ring and the cyanomethyl group. These strategies are designed to be efficient and high-yielding.
Cyanoalkylation Approaches for Thiophene Derivatization
Cyanoalkylation is a powerful method for introducing a cyanomethyl group onto a thiophene ring. This can be achieved through nucleophilic substitution reactions or with the aid of phase-transfer catalysis to enhance reaction efficiency.
A fundamental approach to synthesizing acetonitriles from halogenated precursors is through nucleophilic substitution. chemguide.co.ukyoutube.comchemguide.co.ukdocbrown.infoyoutube.com In this type of reaction, a halogen atom on the thiophene ring is displaced by a cyanide ion (CN⁻). chemguide.co.ukyoutube.comchemguide.co.ukdocbrown.infoyoutube.com The reaction is typically carried out by heating a halogenoalkane under reflux with a solution of sodium or potassium cyanide in ethanol. chemguide.co.uk The polarity of the carbon-halogen bond, where the carbon is partially positive (δ+) and the halogen is partially negative (δ-), makes the carbon susceptible to attack by a nucleophile like the cyanide ion. docbrown.infoyoutube.com
The general mechanism for a primary halogenoalkane involves the cyanide ion's lone pair of electrons attacking the δ+ carbon, leading to the formation of a new carbon-carbon bond and the simultaneous breaking of the carbon-halogen bond. youtube.comdocbrown.infoyoutube.com This process is known as an Sɴ2 reaction. youtube.com For tertiary halogenoalkanes, the reaction may proceed through a two-step Sɴ1 mechanism, involving the initial formation of a carbocation. chemguide.co.ukchemguide.co.uk Secondary halogenoalkanes can react via either the Sɴ2 or Sɴ1 pathway. chemguide.co.uk
A specific application of this is the synthesis of 2-thiopheneacetonitrile, where 2-chloromethylthiophene is reacted with sodium cyanide. google.com To prevent the formation of alcohol byproducts, the reaction is performed in an ethanolic solution without the presence of water. chemguide.co.ukyoutube.com
| Reactant | Reagent | Solvent | Conditions | Product |
| Halogenoalkane | Sodium/Potassium Cyanide | Ethanol | Heating under reflux | Nitrile |
| 2-Chloromethylthiophene | Sodium Cyanide | Water/Acetone | 50-80°C | 2-Thiopheneacetonitrile google.com |
| 1-Bromopropane | Sodium/Potassium Cyanide | Ethanol | Heating under reflux | Butanenitrile chemguide.co.uk |
Table 1: Examples of Nucleophilic Substitution for Acetonitrile (B52724) Synthesis
Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases, such as an organic and an aqueous phase. crdeepjournal.orgijirset.comias.ac.in A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports a nucleophile (like the cyanide ion) from the aqueous phase to the organic phase where the substrate (e.g., a halogenated thiophene) is dissolved. crdeepjournal.orgijirset.com This method can lead to faster reactions, higher yields, and the use of less hazardous solvents, making it a greener chemical process. ijirset.comacsgcipr.org
PTC has been successfully applied in numerous industrial C, N, O, and S-alkylation reactions, which are often Sɴ2 type reactions. crdeepjournal.org The efficiency of the catalyst can be related to empirical parameters like the "C#," which is the total number of carbons on the alkyl chains of the quaternary ammonium salt, and the "q-value". acsgcipr.org For reactions where the organic phase reaction is the rate-determining step, catalysts with a C# in the range of 16 to 32 often show good reactivity. acsgcipr.org
| Catalyst Type | Advantage | Application |
| Quaternary Ammonium Salts | Facilitates interphase transfer of anions | Sɴ2 alkylations crdeepjournal.org |
| Chiral Phase-Transfer Catalysts | Enables asymmetric synthesis | Asymmetric alkylations ijirset.com |
Table 2: Overview of Phase-Transfer Catalysis in Synthesis
Palladium-Catalyzed Cross-Coupling Reactions in Phenylthiophene Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective methods for forming carbon-carbon bonds between aryl halides and organoboron compounds. This strategy is instrumental in synthesizing the 2-phenylthiophene (B1362552) core structure. For instance, the Suzuki-Miyaura reaction has been optimized for the synthesis of functionalized cyclopropylthiophenes, achieving yields of 69–93% using palladium(II) acetate (B1210297) and the ligand SPhos. nih.gov While this specific example focuses on cyclopropylthiophenes, the underlying principle of palladium-catalyzed coupling of a thiophene derivative with a phenylboronic acid (or vice versa) is a standard and powerful method for creating the 2-phenylthiophene skeleton.
| Catalyst System | Reactants | Product | Yield |
| Pd(OAc)₂ / SPhos | Bromo- or chlorothiophene, Phenylboronic acid | 2-Phenylthiophene | High |
Alternative Cyano-Functionalization Routes to Thiophene Core
Beyond direct cyanoalkylation of a pre-formed phenylthiophene, alternative strategies can be employed. One such method is the Gewald reaction, which allows for the synthesis of 2-aminothiophenes. A stepwise Gewald reaction can produce substituted 2-amino-3-cyanothiophenes in high yields (74-85%). tubitak.gov.tr These compounds can then potentially be deaminated and further modified to yield the target this compound.
Another approach involves the electrochemical cyanation of benzylic positions. researchgate.net This metal-free method utilizes 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) to activate benzylic C-H bonds for subsequent cyanation, providing a sustainable route to 2-phenylacetonitrile (B1602554) derivatives. researchgate.net
Precursor Synthesis for this compound
The synthesis of this compound often relies on the availability of suitably functionalized precursors. A key precursor is 2-phenylthiophene itself. sigmaaldrich.comnih.govinnospk.com This can be synthesized through various cross-coupling reactions as mentioned previously. Once 2-phenylthiophene is obtained, a common route to introduce the acetonitrile group is through bromomethylation followed by nitrilation. This involves first reacting 2-phenylthiophene with a bromomethylating agent to form 2-(bromomethyl)-3-phenylthiophene, which can then undergo nucleophilic substitution with sodium cyanide to yield the final product.
Another important class of precursors are substituted 2-aminothiophenes, which can be prepared via the Gewald reaction. For example, the condensation of a ketone with an activated nitrile, followed by cyclization with elemental sulfur, can yield highly substituted thiophenes. Specifically, reacting an acetophenone (B1666503) derivative with malononitrile (B47326) can lead to precursors for 2-amino-4-aryl-3-cyanothiophenes. tubitak.gov.tr
| Precursor | Synthetic Route | Subsequent Reaction |
| 2-Phenylthiophene | Palladium-catalyzed cross-coupling | Bromomethylation followed by cyanation |
| 2-Amino-4-phenyl-thiophene-3-carbonitrile tubitak.gov.tr | Gewald Reaction | Deamination and further modification |
Table 4: Key Precursors and Their Synthetic Pathways
Formation of Phenyl-Substituted Thiophene Intermediates
The creation of the 2-phenylthiophene core is a critical initial step. Several cross-coupling reactions are prominently employed for this purpose, with the Suzuki-Miyaura reaction being a particularly powerful and versatile tool. mdpi.comresearchgate.netmdpi.comnih.gov This palladium-catalyzed reaction couples a thiophene boronic acid or ester with an aryl halide, or vice versa. For instance, 2-bromothiophene (B119243) can be coupled with phenylboronic acid to yield 2-phenylthiophene. The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving high yields. mdpi.com
Another significant method for constructing substituted thiophenes is the Gewald reaction. mdpi.comwikipedia.orgderpharmachemica.comresearchgate.netorganic-chemistry.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. wikipedia.org While the classic Gewald reaction provides a 2-amino substituent, modifications can be employed, or the resulting amino group can be chemically transformed in subsequent steps to achieve the desired substitution pattern.
The table below summarizes typical conditions for the Suzuki-Miyaura coupling to form phenyl-substituted thiophenes, based on literature for analogous compounds.
| Thiophene Substrate | Phenyl Reagent | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-Bromothiophene-2-carbaldehyde | Phenylboronic pinacol (B44631) ester | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/Water | Good | mdpi.com |
| 2,2'-Dibromo-5,5'-bithiophene | Phenylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂ | Toluene/Methanol | 51 | researchgate.net |
| 5-Bromoindazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High | mdpi.com |
This table is illustrative and based on reported syntheses of similar phenyl-substituted thiophenes.
Halomethylation of Phenylthiophenes
Once the 2-phenylthiophene core is established, the next crucial step is the introduction of a reactive handle at the 3-position, typically through halomethylation. This electrophilic substitution reaction introduces a chloromethyl or bromomethyl group, which can then be readily converted to the desired acetonitrile functionality. The regioselectivity of this step is paramount. In 2-substituted thiophenes, electrophilic substitution generally occurs at the 5-position. To achieve substitution at the 3-position, the 5-position must be blocked, or specific directing groups or reaction conditions must be employed.
Following halomethylation, the resulting 3-halomethyl-2-phenylthiophene can be converted to this compound via a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide. Palladium-catalyzed cyanation methods are also widely used for converting aryl halides to nitriles and could be adapted for this transformation. nih.govgoogle.com
Green Chemistry Approaches in Thiophene-Acetonitrile Synthesis
The development of environmentally benign synthetic methods is a growing focus in organic chemistry. For the synthesis of thiophene derivatives, green chemistry approaches aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and minimize waste.
In the context of the Gewald reaction, microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields. derpharmachemica.com The use of ionic liquids as reusable catalysts and solvents is another promising green alternative. researchgate.net Furthermore, the development of metal-organic frameworks (MOFs) as heterogeneous catalysts for reactions involving thiophene-functionalized compounds is an active area of research, offering advantages in terms of catalyst recyclability and separation. researchgate.netacs.org
For the cyanation step, traditional methods often employ toxic cyanide salts. Modern palladium-catalyzed cyanation reactions can utilize less toxic cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), which is considered a non-toxic alternative. organic-chemistry.org Nickel-catalyzed reductive cyanation methods that use bench-stable, non-toxic cyanating agents are also emerging as safer alternatives. organic-chemistry.org
Chemo- and Regioselectivity in this compound Synthesis
Achieving the desired 2,3-disubstitution pattern on the thiophene ring is a significant challenge due to the inherent reactivity of the thiophene nucleus. As mentioned, electrophilic substitution on a 2-substituted thiophene typically favors the 5-position. Therefore, controlling regioselectivity is a key consideration in the synthesis of this compound.
Several strategies can be employed to control the regiochemical outcome:
Use of Blocking Groups: Introducing a removable blocking group at the 5-position of the thiophene ring can direct subsequent electrophilic substitution to the desired 3-position.
Directed Ortho Metalation (DoM): This strategy involves the use of a directing group that can coordinate with a metal, allowing for deprotonation and subsequent electrophilic quench at the adjacent position.
Ring Construction Strategies: Building the thiophene ring with the desired substituents already in place, for example, through a regioselective Fiesselmann thiophene synthesis or a variation of the Gewald reaction, can circumvent the need for post-functionalization of the thiophene core. tandfonline.com
Metal-Catalyzed Cross-Coupling of Dihalogenated Thiophenes: Stepwise cross-coupling reactions on a 2,3-dihalothiophene can allow for the sequential and regioselective introduction of the phenyl and a precursor to the acetonitrile group.
The choice of synthetic route will often depend on the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups present in the molecule. The development of highly regioselective methods remains a key objective in the synthesis of specifically substituted thiophenes like this compound. beilstein-journals.orgbeilstein-journals.orgacs.org
Chemical Reactivity and Transformations of 2 Phenylthiophen 3 Yl Acetonitrile
Reactions Involving the Nitrile Group
The nitrile group of (2-phenylthiophen-3-yl)acetonitrile is a valuable functional handle that can undergo a variety of chemical transformations. Its polarized carbon-nitrogen triple bond renders the carbon atom electrophilic and susceptible to attack by nucleophiles.
Hydrolysis and Amide Formation
The hydrolysis of nitriles is a fundamental transformation that typically proceeds under acidic or basic conditions to yield either amides or carboxylic acids. While specific studies on the hydrolysis of this compound are not extensively documented, general methodologies for the conversion of nitriles to amides are well-established and applicable. For instance, treatment with a mild base like sodium hydroxide (B78521) in an aqueous alcohol solution with careful temperature control can selectively produce the corresponding amide, 2-(2-phenylthiophen-3-yl)acetamide. More vigorous conditions, such as prolonged heating in strong acid or base, would lead to the formation of 2-(2-phenylthiophen-3-yl)acetic acid.
A common method for the mild conversion of nitriles to amides involves the use of urea-hydrogen peroxide (UHP) in an alkaline solution, which provides a controlled source of hydrogen peroxide.
Table 1: General Conditions for Nitrile Hydrolysis to Amide
| Reagents | Solvent | Temperature | Product |
| NaOH/H₂O | Ethanol | Mild Heating | 2-(2-Phenylthiophen-3-yl)acetamide |
| Urea-Hydrogen Peroxide, NaOH | aq. Ethanol | Room Temp. | 2-(2-Phenylthiophen-3-yl)acetamide |
Nucleophilic Additions to the Nitrile Functionality
The electrophilic carbon atom of the nitrile group in this compound is a prime target for nucleophilic attack. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that readily add to the nitrile functionality. This reaction, after an aqueous workup, typically yields ketones. For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would be expected to produce 1-(2-phenylthiophen-3-yl)propan-2-one.
The reaction proceeds through the formation of an intermediate imine anion, which is then hydrolyzed to the corresponding ketone. The temperature of the reaction can be a critical factor in determining the outcome, with lower temperatures sometimes favoring different reaction pathways.
Table 2: Expected Products from Nucleophilic Addition to this compound
| Nucleophile (Reagent) | Expected Product |
| Methylmagnesium bromide (CH₃MgBr) | 1-(2-Phenylthiophen-3-yl)propan-2-one |
| Phenyllithium (C₆H₅Li) | (2-Phenylthiophen-3-yl)(phenyl)methanone |
Derivatization via the Active Methylene (B1212753) Group (α-Carbon)
The methylene bridge in this compound is flanked by both the thiophene (B33073) ring and the electron-withdrawing nitrile group. sciforum.net This positioning makes the α-protons acidic and susceptible to abstraction by a base, leading to the formation of a resonance-stabilized carbanion. This carbanion is a key intermediate in a variety of carbon-carbon bond-forming reactions. sciforum.net
The generation of the carbanion from this compound allows for subsequent alkylation reactions with various electrophiles, such as alkyl halides. This provides a straightforward method for introducing alkyl substituents at the α-position. For instance, deprotonation with a suitable base like potassium tert-butoxide (KOtBu) followed by reaction with an alkyl halide (e.g., benzyl (B1604629) bromide) would yield α-alkylated products. The choice of base and reaction conditions is crucial to ensure efficient alkylation and minimize side reactions.
Table 3: Representative Alkylation of Arylacetonitriles with Alcohols
| Arylacetonitrile | Alcohol | Base | Temperature | Product | Yield |
| Phenylacetonitrile | Benzyl alcohol | KOtBu | 120 °C | 2,3-Diphenylpropanenitrile | High |
| Phenylacetonitrile | 4-Methoxybenzyl alcohol | KOtBu | 120 °C | 3-(4-Methoxyphenyl)-2-phenylpropanenitrile | High |
Note: Data from analogous reactions with phenylacetonitrile. Specific data for this compound is not available.
The carbanion derived from this compound can act as a nucleophile in Michael addition reactions. masterorganicchemistry.comyoutube.com This conjugate addition to α,β-unsaturated carbonyl compounds, such as enones, enals, or unsaturated esters, is a powerful tool for the formation of new carbon-carbon bonds. masterorganicchemistry.com The reaction involves the 1,4-addition of the nucleophile to the electrophilic alkene. nih.gov For example, the addition of the carbanion of this compound to methyl vinyl ketone would be expected to yield 5-(2-phenylthiophen-3-yl)-5-cyanopentan-2-one. The success of the Michael addition often depends on the relative reactivity of the nucleophile and the Michael acceptor, as well as the reaction conditions. youtube.com
Table 4: General Scheme of Michael Addition
| Michael Donor | Michael Acceptor | Product Type |
| This compound carbanion | α,β-Unsaturated Ketone | 1,5-Dicarbonyl compound derivative |
| This compound carbanion | α,β-Unsaturated Ester | Substituted glutarate derivative |
This compound, as an active methylene compound, can participate in various condensation reactions. A notable example is the Knoevenagel condensation, which involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. This reaction leads to the formation of a new carbon-carbon double bond. For instance, the condensation of this compound with an aromatic aldehyde, such as benzaldehyde, in the presence of a base like piperidine (B6355638) or an ammonium (B1175870) salt, would yield an α,β-unsaturated nitrile.
A related and synthetically important transformation is the Gewald reaction, which is a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes. While not a direct reaction of this compound itself, the principles of the Knoevenagel condensation are central to the initial step of the Gewald reaction, where a ketone or aldehyde reacts with an active methylene nitrile in the presence of elemental sulfur and a base. The intermediate formed from the Knoevenagel condensation then undergoes cyclization with sulfur to form the thiophene ring.
Table 5: Knoevenagel Condensation of an Arylacetonitrile Analogue
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 2-(1-Phenylethylidene)malononitrile | Elemental Sulfur | Ammonium Acetate (B1210297) | 2-Amino-4-phenylthiophene-3-carbonitrile |
Note: This represents a key step in a Gewald-type synthesis, illustrating the reactivity of a related α,β-unsaturated nitrile.
Reactions Involving the Thiophene Ring
The reactivity of the thiophene ring in this compound is influenced by the electronic effects of both the phenyl group at the C2 position and the electron-withdrawing acetonitrile (B52724) group at the C3 position.
Electrophilic Aromatic Substitution on the Thiophene Nucleus
Electrophilic aromatic substitution (EAS) is a characteristic reaction of thiophene. In unsubstituted thiophene, substitution preferentially occurs at the C2 or C5 positions (α-positions) due to the superior resonance stabilization of the resulting cationic intermediate compared to attack at the C3 or C4 positions (β-positions).
For this compound, the substitution pattern is more complex. The C2 position is occupied by a phenyl group, and the C3 position holds the acetonitrile moiety. The remaining open positions for substitution are C4 and C5. The directing effects of the existing substituents must be considered:
Phenyl Group (at C2): The phenyl group is generally a weakly activating group and an ortho, para-director. However, its effect is relayed through the thiophene ring.
Thiophene Ring's Inherent Reactivity: The α-position (C5) is inherently more reactive than the β-position (C4).
Considering these factors, electrophilic attack is most likely to occur at the C5 position. This position is alpha to the sulfur atom, benefiting from the stabilization provided by the heteroatom, and is less sterically hindered than the C4 position, which is situated between two substituents. The electron-withdrawing nature of the nitrile group at C3 would deactivate the ring towards EAS, likely requiring harsher conditions than for unsubstituted thiophene.
| Position | Activating/Deactivating Influences | Predicted Outcome |
| C5 | Activated by thiophene sulfur (α-position). Less influenced by the deactivating nitrile group at C3. | Major Product |
| C4 | Deactivated by adjacent electron-withdrawing nitrile group. Inherently less reactive (β-position). | Minor or No Product |
Cyclization Reactions and Annulation Strategies
The structure of this compound and its derivatives offers pathways for the synthesis of more complex, fused heterocyclic systems through cyclization reactions.
While direct photochemical cyclization of this compound onto its own phenyl ring is not a commonly reported pathway, the photochemical behavior of the parent 2-phenylthiophene (B1362552) system is well-documented. Upon irradiation with ultraviolet light, 2-phenylthiophene undergoes a clean and irreversible rearrangement to 3-phenylthiophene. nih.gov This photoisomerization proceeds through a mechanism that involves an interchange of the C2 and C3 carbon atoms of the thiophene ring, while the phenyl group remains attached to its original carbon atom. nih.gov
Computational studies on model systems like 2-phenylthiophene, 2-cyanothiophene, and 2-methylthiophene (B1210033) have explored various mechanistic pathways for this photoisomerization, including an internal cyclization-isomerization route and a zwitterion-tricyclic route. acs.org More advanced models suggest the reaction proceeds from the Franck-Condon region to a conical intersection and then to the photoproduct, providing a more comprehensive explanation for the observed rearrangement. acs.org This inherent photochemical reactivity highlights a potential transformation pathway for the thiophene core of the title compound.
The acetonitrile moiety provides a functional handle for intramolecular cyclization to form fused ring systems, often after initial modification. One plausible strategy involves the hydrolysis of the nitrile group to a carboxylic acid, forming (2-phenylthiophen-3-yl)acetic acid. This intermediate can then undergo intramolecular Friedel-Crafts acylation, where the newly formed acyl group attacks the adjacent phenyl ring to form a tricyclic ketone.
Another potential pathway involves the Knoevenagel condensation. The active methylene group of the acetonitrile is nucleophilic and can react with aldehydes. For instance, a reaction with a salicylaldehyde (B1680747) derivative, catalyzed by a base like piperidine, could lead to the formation of coumarin-like structures. derpharmachemica.com In a related example, phenylsulfonyl acetonitrile reacts with salicylaldehydes to form 3-(phenylsulfonyl)-2H-chromene-2-imine, which can be hydrolyzed to the corresponding coumarin. derpharmachemica.com This demonstrates the potential for the acetonitrile group in this compound to participate in cyclization-condensation cascades.
Metal-Catalyzed Transformations of this compound
Transition-metal catalysis opens up a wide range of transformations for this compound, targeting both the nitrile group and C-H bonds on the aromatic rings. The nitrile group, while relatively inert, can be activated by metal catalysts to participate in addition and cyclization reactions. wikipedia.org For example, metal-catalyzed additions of organoboronic acids to the nitrile functionality can provide synthetic routes to ketones. wikipedia.org
| Catalyst System | Reagent | Product Type |
| Transition Metal (e.g., Pd, Rh, Ni) | Organoboronic Acid (R-B(OH)₂) | Ketone (after hydrolysis) |
| Transition Metal (e.g., Ru, Rh) | H₂ | Primary Amine |
| Palladium Catalyst | Aryl Halide | C-H Arylation at C5 |
Furthermore, the C5 position of the thiophene ring remains a prime site for metal-catalyzed C-H activation and functionalization, such as direct arylation, allowing for the introduction of additional substituents.
Oxidative and Reductive Manipulations of the Compound
The compound can undergo various oxidative and reductive transformations at the thiophene ring, the nitrile group, and the phenyl ring.
Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation. Using oxidizing agents like hydrogen peroxide, often catalyzed by methyltrioxorhenium(VII) (MTO), the thiophene can be converted first to a thiophene-1-oxide (a sulfoxide) and then to a thiophene-1,1-dioxide (a sulfone). nih.govacs.orgacs.org These oxidized species are useful as reactive intermediates, for example, as dienes in Diels-Alder reactions. The rate of the first oxidation (to the sulfoxide) is generally increased by electron-donating groups on the thiophene ring. nih.gov
Reduction: The nitrile group can be readily reduced to a primary amine, (2-(2-phenylthiophen-3-yl)ethan-1-amine), using various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like lithium aluminum hydride (LiAlH₄).
A more drastic reduction involves the use of Raney Nickel (Raney Ni). This reagent is known for its ability to effect desulfurization. ias.ac.inmasterorganicchemistry.com Treatment of thiophene derivatives with Raney Ni typically results in the reductive cleavage of the carbon-sulfur bonds and saturation of the resulting carbon chain. ias.ac.inresearchgate.net For this compound, this would be expected to produce a substituted octane (B31449) derivative, effectively removing the thiophene ring entirely. Under forcing conditions, Raney Ni-Al alloy in water can also reduce aromatic rings like benzene (B151609). core.ac.uk
The following table summarizes the primary oxidative and reductive transformations:
| Reagent/Condition | Functional Group Targeted | Resulting Structure |
| H₂O₂ / MTO | Thiophene Sulfur | Thiophene-1-oxide / Thiophene-1,1-dioxide |
| LiAlH₄ or H₂/Catalyst | Nitrile Group | Primary Amine |
| H₃O⁺ | Nitrile Group | Carboxylic Acid |
| Raney Ni | Thiophene Ring | Desulfurization and saturation to an alkyl chain |
Theoretical and Computational Investigations of 2 Phenylthiophen 3 Yl Acetonitrile
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and electronic properties of molecules like (2-Phenylthiophen-3-yl)acetonitrile.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. The process iteratively adjusts the atomic coordinates until the forces on the atoms are close to zero.
Conformational analysis is crucial for flexible molecules. The bond connecting the phenyl and thiophene (B33073) rings, as well as the bond to the acetonitrile (B52724) group, allows for rotational freedom. This can lead to different conformers with distinct energy levels. By systematically rotating these bonds and performing geometry optimization for each resulting structure, a potential energy surface can be mapped out to identify the global minimum energy conformer and other low-energy isomers.
Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data)
| Parameter | Bond/Angle | Value |
| Bond Length | C(phenyl)-C(thiophene) | 1.48 Å |
| C(thiophene)-C(acetonitrile) | 1.45 Å | |
| C≡N | 1.16 Å | |
| Bond Angle | C(phenyl)-C(thiophene)-C(thiophene) | 125° |
| C(thiophene)-C(acetonitrile)-C | 110° | |
| Dihedral Angle | Phenyl-Thiophene | 35° |
Note: The data in this table is illustrative and represents typical values. Actual computed values would be derived from specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller gap suggests that the molecule is more reactive and can be more easily excited.
For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively. The phenyl and thiophene rings, being electron-rich aromatic systems, are expected to contribute significantly to the HOMO, while the electron-withdrawing acetonitrile group would influence the LUMO.
Table 2: Representative Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 eV |
| LUMO | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.4 eV |
Note: The data in this table is illustrative. Actual energy values are dependent on the level of theory and basis set used in the DFT calculations.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is not uniform. Some atoms or functional groups may have a partial positive charge, while others have a partial negative charge. This charge distribution can be quantified using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It is plotted onto the electron density surface of the molecule, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the acetonitrile group and the sulfur atom of the thiophene ring, with positive potential around the hydrogen atoms.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that can predict the excited states of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, the absorption wavelengths in the UV-Visible spectrum can be simulated.
The calculations provide information on the major orbitals involved in each electronic transition (e.g., HOMO to LUMO, HOMO-1 to LUMO, etc.) and the oscillator strength, which is a measure of the intensity of the absorption band. This analysis helps in interpreting experimental UV-Vis spectra and understanding the nature of the electronic excitations, such as π-π* or n-π* transitions.
Table 3: Representative TD-DFT Calculated Electronic Transitions for this compound (Illustrative Data)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 310 | 0.45 | HOMO → LUMO (95%) |
| S0 → S2 | 285 | 0.12 | HOMO-1 → LUMO (88%) |
| S0 → S3 | 260 | 0.28 | HOMO → LUMO+1 (92%) |
Note: The data in this table is illustrative and represents a typical output from TD-DFT calculations.
Reactivity Index Analysis and Reaction Pathway Prediction
Global reactivity descriptors, derived from DFT calculations, can provide quantitative measures of a molecule's reactivity. These indices include electronegativity (χ), chemical hardness (η), and electrophilicity (ω). Electronegativity indicates the tendency of a molecule to attract electrons. Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. The global electrophilicity index helps in classifying molecules as electrophiles or nucleophiles.
Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing these indices, one can predict how this compound might interact with other reagents and which atoms are the most likely to be involved in a chemical reaction. This information is invaluable for predicting reaction pathways and understanding reaction mechanisms.
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
While DFT calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change.
For this compound, MD simulations can be used to explore its conformational flexibility in different environments, such as in various solvents or in the presence of other molecules. By simulating the system for a sufficient length of time, one can observe the transitions between different conformers and determine their relative populations. MD simulations are also instrumental in studying intermolecular interactions, such as how the molecule might bind to a biological target or adsorb onto a surface.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. In the context of drug discovery and materials science, QSPR serves as an invaluable predictive tool, enabling the estimation of a compound's properties without the need for extensive experimental synthesis and testing. For this compound, while specific QSPR models are not extensively documented in publicly available literature, the principles of this methodology can be applied to predict its behavior based on its structural attributes.
A typical QSPR study involves the following key steps:
Dataset Selection: A series of structurally related compounds with known experimental values for a particular property are collected. For this compound, this would involve a dataset of substituted phenylthiophenes.
Molecular Descriptor Calculation: A wide array of numerical values, known as molecular descriptors, are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as its topology, geometry, and electronic properties.
Model Development: Statistical techniques, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to derive a mathematical equation that links the molecular descriptors to the observed property.
Model Validation: The predictive power and robustness of the developed QSPR model are rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model development.
For this compound, QSPR models could be developed to predict a range of properties, including but not limited to its solubility, lipophilicity (logP), melting point, and biological activity. For instance, in a hypothetical QSPR study on the anti-inflammatory activity of a series of thiophene derivatives, including this compound, a set of relevant molecular descriptors would be calculated.
Illustrative Data for a Hypothetical QSPR Study
To illustrate the application of QSPR, consider a hypothetical dataset of thiophene derivatives and their calculated molecular descriptors, along with an experimentally determined biological activity (e.g., IC₅₀ for a specific enzyme).
| Compound | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | Biological Activity (IC₅₀, µM) |
|---|---|---|---|---|
| This compound | 199.26 | 3.15 | 47.8 | 5.2 |
| (2-(4-Chlorophenyl)thiophen-3-yl)acetonitrile | 233.71 | 3.85 | 47.8 | 2.8 |
| (2-(4-Methoxyphenyl)thiophen-3-yl)acetonitrile | 229.29 | 2.95 | 57.03 | 8.1 |
| (2-Methylthiophen-3-yl)acetonitrile | 137.2 | 1.85 | 47.8 | 15.4 |
| (Thiophen-3-yl)acetonitrile | 123.17 | 1.25 | 47.8 | 25.6 |
In this hypothetical scenario, a QSPR model could be formulated using multiple linear regression:
Biological Activity = c₀ + c₁ * (Molecular Weight) + c₂ * (LogP) + c₃ * (Topological Polar Surface Area)
Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. Such a model, once validated, could predict the biological activity of new, unsynthesized thiophene derivatives.
Detailed Research Findings from Analogous Systems
While a specific QSPR study for this compound is not available, research on analogous thiophene-containing compounds highlights the utility of this approach. For example, QSAR (Quantitative Structure-Activity Relationship, a subset of QSPR focused on biological activity) studies on thiophene analogs as anti-inflammatory agents have demonstrated the importance of electronic parameters, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating their activity. nih.gov These studies often employ Hansch analysis and have successfully established pharmacophores for designing novel anti-inflammatory molecules. nih.gov
Furthermore, QSAR models have been developed for thiophene derivatives as inhibitors of enzymes like Polo-Like Kinase 1 (PLK1), a target in cancer therapy. nih.govresearchgate.net In these studies, a combination of 0D to 3D molecular descriptors are used with multivariate linear regression to predict the inhibitory activity (pIC₅₀). nih.govresearchgate.net The robustness of these models is typically confirmed through rigorous internal and external validation procedures. nih.govresearchgate.net
These examples from related thiophene systems underscore the potential of QSPR modeling for the predictive analysis of this compound. By leveraging data from structurally similar compounds, it is feasible to construct reliable models to estimate its physicochemical and biological properties, thereby guiding further experimental investigation and application.
Research on Derivatives and Analogues of 2 Phenylthiophen 3 Yl Acetonitrile
Structure-Reactivity Relationships in 2-Phenylthiophene-3-yl Derivatives
The chemical reactivity and physical properties of 2-phenylthiophene-3-yl derivatives are significantly influenced by the nature and position of substituents on both the phenyl and thiophene (B33073) rings. Theoretical, spectroscopic, and electrochemical studies have demonstrated that the placement of different functional groups can alter the electron density distribution, molecular geometry, and ultimately the reactivity of the molecule.
For instance, the introduction of phenoxy groups to a bithiophene core, a related structural motif, has been shown to exert a strong influence on the geometry of the ground state and the cation radical. This, in turn, determines the reactivity of the cation radical and its suitability for applications such as electropolymerization. rsc.org The number and position of these phenoxy groups are critical in modulating these properties. rsc.org
In the context of designing small molecule inhibitors, the 3-cyano moiety on a 2-hydroxy-4-phenylthiophene core helps to twist the thiophene and phenyl moieties out of plane. acs.org This pre-forms a specific conformation that is advantageous for receptor binding. acs.org This conformational control is a key aspect of structure-based drug design, where the three-dimensional arrangement of atoms is critical for biological activity.
The electronic properties of substituents also play a vital role. For example, compounds bearing a 4-methylsulfonylphenyl group are known to possess diverse biological activities. researchgate.net The sulfonyl group is a strong electron-withdrawing group, which can significantly alter the electronic character of the phenyl ring and influence intermolecular interactions.
Synthetic Pathways to Substituted (2-Phenylthiophen-3-yl)acetonitriles
The synthesis of substituted (2-phenylthiophen-3-yl)acetonitriles can be achieved through various synthetic strategies that allow for modifications at different positions of the core structure. These methods provide access to a diverse range of derivatives for further investigation.
Modifications on the Phenyl Ring
Modifications on the phenyl ring of the 2-phenylthiophene (B1362552) scaffold are commonly achieved by utilizing appropriately substituted phenyl boronic acids or their esters in cross-coupling reactions or by starting with substituted acetophenones.
One common approach involves the Suzuki coupling reaction, where a substituted phenylboronic acid is coupled with a thiophene derivative. For instance, to introduce substituents at the para position of the phenyl ring, a phenylboronic acid pinacol (B44631) ester with the desired substituent can be prepared and then used in subsequent reaction steps. nih.gov
Another versatile method is the Gewald reaction, a multi-component reaction that can be used to construct the substituted thiophene ring from a substituted acetophenone (B1666503), a cyanoacetate (B8463686), and elemental sulfur. For example, p-substituted acetophenones (with substituents like fluorine or bromine) have been reacted with methyl cyanoacetate and sulfur to generate the corresponding 4-phenyl-substituted thiophene derivatives. acs.org
The table below illustrates some examples of substituents that have been introduced onto the phenyl ring and the corresponding synthetic precursors used.
| Substituent on Phenyl Ring | Starting Material Example | Reaction Type Example |
| 4-Fluoro | 4-Fluoroacetophenone | Gewald Reaction |
| 4-Bromo | 4-Bromoacetophenone | Gewald Reaction |
| 4-Oxy-piperidine | Boc-protected piperidine (B6355638) at para position of phenylboronic acid pinacol ester | Mitsunobu reaction followed by Suzuki coupling |
Substitutions on the Thiophene Ring
Direct substitution on the thiophene ring of a pre-formed (2-phenylthiophen-3-yl)acetonitrile can be challenging due to the potential for multiple reaction sites. Therefore, substitutions are often introduced during the construction of the thiophene ring itself.
The Gewald reaction is a powerful tool for this purpose, as it allows for the introduction of substituents at various positions of the thiophene ring by choosing the appropriate starting materials. For example, starting with different ketones or β-keto esters can lead to diverse substitution patterns on the resulting thiophene.
In some cases, functional groups on the thiophene ring can be further modified. For instance, an amino group on the thiophene ring, often introduced via the Gewald reaction, can be a handle for further synthetic transformations.
The following table provides examples of synthetic approaches to introduce substituents on the thiophene ring.
| Position of Substitution | Synthetic Approach | Key Reagents |
| 2-Amino | Gewald Reaction | Ketone, Cyanoacetate, Sulfur |
| 5-Position | Suzuki Coupling | Substituted boronic acid |
It is also worth noting that the exploration of different heterocyclic cores as analogues, such as furan (B31954) and thiazole (B1198619) derivatives, can provide insights into the role of the thiophene ring in determining the properties of the molecule. nih.gov
Alterations of the Acetonitrile (B52724) Side Chain
The acetonitrile group at the 3-position of the thiophene ring can be modified to introduce a variety of other functional groups, leading to a broad range of analogues.
One common transformation is the hydrolysis of the nitrile to a carboxylic acid or an amide. For example, the nitrile can be converted to an amide, and the N-substituents of this amide can be varied to include groups like phenyl, chlorophenyl, and phenethyl. nih.gov
Another approach involves using the acetonitrile group as a building block for more complex side chains. For instance, the Michael addition of 2-((diphenylmethylene)amino)acetonitrile to a chalcone (B49325) containing a thiophene ring has been used to synthesize precursors for non-proteinogenic α-amino acids. mdpi.com This reaction allows for the elaboration of the side chain with a more complex structure.
The table below summarizes some of the modifications that can be made to the acetonitrile side chain.
| Resulting Functional Group | Reaction Type | Key Reagents |
| Amide | Hydrolysis/Amidation | Acid/Base, Amine |
| Carboxylic Acid | Hydrolysis | Strong Acid/Base |
| α-Amino Acid Precursor | Michael Addition | Chalcone, Base |
Development of Libraries of this compound Analogues
The systematic exploration of the chemical space around the this compound scaffold often involves the creation of compound libraries. These libraries consist of a large number of structurally related compounds, where different substituents are systematically varied at specific positions of the molecule.
The development of such libraries is facilitated by the use of robust and high-throughput synthetic methodologies. For example, the Suzuki coupling and the Gewald reaction are well-suited for parallel synthesis, allowing for the rapid generation of a wide range of analogues.
By creating libraries with diverse substituents on the phenyl ring, the thiophene ring, and the side chain, researchers can efficiently screen for compounds with desired properties. This approach is widely used in drug discovery and materials science to identify lead compounds for further optimization.
For instance, a library of thiophene derivatives was synthesized to explore the impact of different substituents on the amide group and the phenyl ring on the biological activity against the Ebola virus. nih.gov This library included variations in the length and nature of the N-substituents of the amide and different substitution patterns on the phenyl ring. nih.gov
Stereochemical Considerations in Derivatives Synthesis
When modifications to the this compound scaffold introduce chiral centers, the stereochemistry of the resulting derivatives becomes an important consideration. The different stereoisomers of a chiral molecule can have distinct biological activities and physical properties.
The synthesis of stereochemically pure derivatives often requires the use of asymmetric synthesis techniques or the separation of diastereomers. For example, in the synthesis of tamoxifen-type derivatives where a phenyl ring is replaced by an NCN arylplatinum pincer fragment, the separation of the E-/Z-diastereomers was achieved. mdpi.com
The relative stereochemistry of newly formed stereocenters can be determined using various analytical techniques, such as NMR spectroscopy (e.g., 1H-1H COSY) and X-ray crystallography. In the Michael addition reaction to form a precursor of a non-proteinogenic α-amino acid, the product was obtained as a racemate, and its relative stereochemistry (rel-(2R,3S)) was determined. mdpi.com
Advanced Research Applications of 2 Phenylthiophen 3 Yl Acetonitrile and Its Derivatives
Utilization as a Building Block in Heterocyclic Chemistry
The (2-Phenylthiophen-3-yl)acetonitrile framework serves as a foundational element for the construction of a variety of heterocyclic systems, particularly those containing fused rings. The presence of the reactive nitrile group and the activated methylene (B1212753) group adjacent to the thiophene (B33073) ring provides multiple avenues for cyclization and annulation reactions.
Synthesis of Polycyclic Aromatic Compounds and Fused Systems
The this compound scaffold is a key precursor for the synthesis of various fused thiophene systems, which are integral components of many functional organic materials and pharmacologically active compounds. The Gewald reaction, a multicomponent condensation, stands out as a primary method for constructing highly substituted 2-aminothiophenes. arkat-usa.orgresearchgate.netorganic-chemistry.org While direct synthesis using this compound is plausible, the closely related 2-amino-4-phenylthiophene-3-carbonitrile derivatives are readily prepared via this method. sciforum.net These 2-aminothiophene derivatives are, in turn, pivotal intermediates for creating more complex fused heterocyclic structures.
The general approach of the Gewald reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. arkat-usa.orgorganic-chemistry.org This reaction can be performed in a stepwise manner, first involving a Knoevenagel-Cope condensation to form an α,β-unsaturated nitrile, which then reacts with sulfur. arkat-usa.org The versatility of this reaction allows for the introduction of various substituents, leading to a wide range of polyfunctionalized thiophenes.
Furthermore, derivatives of the phenylthiophene core are utilized in the synthesis of fused systems like thieno[3,2-b]thiophene. For instance, thieno[3,2-b]thiophene-2-carboxylic acid derivatives have been synthesized through ring-closure reactions of substituted thiophenes, highlighting the utility of the thiophene motif in building larger, fused aromatic networks. acs.orgmdpi.com These fused systems are of significant interest for their electronic properties and potential applications in organic electronics. acs.orgmdpi.comnih.gov
Precursor for Nitrogen-Containing Heterocycles
The nitrile functionality and the adjacent phenyl-substituted thiophene ring in this compound make it an excellent starting point for the synthesis of various nitrogen-containing heterocycles. The resulting fused systems, such as thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines, are prominent pharmacophores found in numerous biologically active molecules. arkat-usa.orgmdpi.comresearchgate.net
The synthesis of thieno[2,3-b]pyridines can be achieved from 2-aminothiophene precursors, which can be conceptually derived from this compound. arkat-usa.orgumich.edu For example, 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitriles, which are important intermediates for kinase inhibitors, can be synthesized from appropriately substituted 2-aminothiophenes. umich.edu
Similarly, the construction of the thieno[2,3-d]pyrimidine (B153573) ring system often relies on the annulation of a pyrimidine (B1678525) ring onto a pre-existing 2-aminothiophene-3-carbonitrile (B183302) or a related derivative. arkat-usa.org The amino and nitrile groups of the thiophene precursor readily undergo condensation with reagents like guanidine (B92328) carbonate or chloroformamidine (B3279071) hydrochloride to form the fused pyrimidine ring. umich.edu The ability to introduce various substituents onto the initial thiophene scaffold allows for the generation of a diverse library of thieno[2,3-d]pyrimidine derivatives for biological screening. researchgate.netresearchgate.net
Moreover, the synthesis of thieno[2,3-c]pyridines has been accomplished through multi-step sequences starting from thiophene derivatives, demonstrating the adaptability of the thiophene core in accessing different isomeric fused pyridine (B92270) systems. nih.gov These synthetic strategies underscore the importance of thiophene-based building blocks like this compound in the construction of complex, nitrogen-containing heterocyclic architectures.
Scaffold for Ligand Design in Chemical Biology Research
The this compound core represents a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This makes it an attractive starting point for the design and discovery of novel therapeutic agents.
Rational Design of Molecular Scaffolds
The principles of rational drug design are frequently applied to scaffolds like this compound to develop potent and selective inhibitors of various biological targets. This process often begins with the identification of a pharmacophore, which is the specific arrangement of steric and electronic features necessary for a molecule to interact with a target receptor and elicit a biological response. d-nb.infonih.govresearchgate.net
A notable example is the design of small molecule inhibitors of the PD-1/PD-L1 pathway, a critical immune checkpoint in cancer therapy. Researchers have designed and synthesized compounds based on a 2-hydroxy-4-phenylthiophene-3-carbonitrile moiety, which shares the core phenylthiophene-carbonitrile structure with this compound. acs.orgnih.gov In these designs, the phenyl-thiophene group mimics the biphenyl (B1667301) moiety of known inhibitors, engaging in crucial π-π stacking interactions within the binding pocket of the PD-L1 protein. acs.org The nitrile group helps to enforce a specific conformation of the molecule, which is favorable for binding. acs.orgnih.gov Molecular modeling studies, including docking and molecular dynamics simulations, are instrumental in refining the design of these ligands to optimize their interactions with the target protein. nih.govnih.gov
The following table showcases derivatives of the phenylthiophene scaffold and their targeted biological application, illustrating the process of rational design.
| Compound Derivative | Target | Design Rationale | Reference |
| 2-Hydroxy-4-phenylthiophene-3-carbonitrile | PD-L1 | Phenyl-thiophene mimics biphenyl moiety of known inhibitors; cyano group enforces binding conformation. | acs.orgnih.gov |
| Thieno[3,2-b]thiophene-2-carboxylic acid | GPR35 | Identified through screening as a potent agonist. | acs.org |
| Phenyl/benzhydrylpiperazine derivatives | MAO-A/B | Designed as potential inhibitors for neurological disorders. | nih.gov |
Chemical Space Exploration for Novel Molecular Entities
Chemical space refers to the vast, multidimensional universe of all possible molecules. Exploring this space is a fundamental goal in drug discovery to identify novel molecular entities with desired biological activities. The this compound scaffold serves as an excellent starting point for such exploration due to its synthetic tractability and the ease with which diverse functional groups can be introduced.
By systematically modifying the phenyl ring, the thiophene ring, and the acetonitrile (B52724) moiety, vast libraries of compounds can be generated. This diversification allows for the exploration of new regions of chemical space, increasing the probability of discovering compounds with unique pharmacological profiles. For instance, the introduction of different substituents on the phenyl group can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity for various targets.
The synthesis of 2-aminothiophene derivatives via the Gewald reaction is a prime example of how a core scaffold can be elaborated to explore chemical space. arkat-usa.orgresearchgate.netsciforum.net The use of different ketones, nitriles, and reaction conditions can lead to a wide array of substituted thiophenes, each representing a new point in chemical space. arkat-usa.orgresearchgate.net This approach has been instrumental in the discovery of compounds with diverse biological activities, including antimicrobial and anticancer agents. researchgate.net
Materials Science Applications
The unique electronic and photophysical properties of the phenylthiophene core make it a valuable component in the design of novel organic materials for electronic and optoelectronic applications.
Derivatives of phenylthiophene have been investigated for their use as organic semiconductors in organic field-effect transistors (OFETs). For example, a small molecule based on an (E)-3-phenyl-2-(thiophen-2-yl)acrylonitrile backbone, a close structural analog of this compound, has been synthesized and shown to exhibit good thermal stability and charge carrier transport properties. thieme-connect.de The introduction of fluorine atoms onto the phenyl ring was found to significantly influence the electronic structure and performance of the resulting OFETs, demonstrating the tunability of this scaffold for materials applications. thieme-connect.de
Furthermore, thiophene-based materials, including fused systems like benzo[b]thieno[2,3-d]thiophene, are being explored as solution-processable organic semiconductors. mdpi.com The ability to process these materials from solution is a significant advantage for the fabrication of low-cost, large-area electronic devices. Research in this area focuses on modifying the molecular structure to enhance properties such as charge carrier mobility and the on/off ratio of the transistors. mdpi.com
The following table summarizes key findings for phenylthiophene derivatives in materials science.
| Compound Derivative | Application | Key Findings | Reference |
| (E)-3-phenyl-2-(thiophen-2-yl)acrylonitrile derivative | Organic Field-Effect Transistor (OFET) | Exhibited good thermal stability and ambipolar or p-type performance. Fluorine substitution tuned electronic properties. | thieme-connect.de |
| 2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene | Organic Field-Effect Transistor (OFET) | Solution-processable with good hole mobility and high on/off ratio. | mdpi.com |
| Naphthalenediimides fused with 2-(1,3-dithiol-2-ylidene)acetonitrile | n-Type Polymeric Semiconductor | Showed high electron mobility in organic thin-film transistors. | nih.gov |
Precursors for Photochromic and Photoresponsive Materials
Photochromic materials undergo reversible transformations between two forms with different absorption spectra upon exposure to electromagnetic radiation. nih.gov This property makes them ideal for use in molecular switches, 3D optical data storage, and smart materials. Derivatives of this compound are key precursors for creating sophisticated photoresponsive systems, particularly diarylethenes and other molecular switches.
A prominent application involves the synthesis of N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones. These compounds exhibit negative photochromism, meaning they experience photoinduced bleaching. nih.gov When irradiated with light (e.g., 436 nm) in a solvent like acetonitrile, they undergo a Z-E isomerization around the C=C double bond. This is followed by a rapid N→O acyl group migration, which results in the formation of non-emissive O-acylated isomers. nih.govbeilstein-archives.org This process effectively switches off the material's fluorescence. The reverse reaction can be triggered thermally and is catalyzed by protonic acids, allowing the system to be reset. nih.gov
The photochromic behavior of a diarylethene containing a 2-methyl-5-(4-benzylamine)-3-thienyl unit has been studied, demonstrating good photochromic performance both in acetonitrile solution and when embedded in a PMMA amorphous film. researchgate.net Such compounds can be switched between a colorless open-ring form and a colored closed-ring form by irradiating with UV and visible light, respectively. The thiophene moiety is integral to the photoisomerization process that underpins this molecular switching.
Table 1: Photoresponsive Properties of Thiophene-Based Molecular Switches
| Compound Class | Stimulus | Transformation | Observed Effect | Reference |
|---|---|---|---|---|
| N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones | 436 nm light | Z-E isomerization followed by N→O acyl migration | Color bleaching (negative photochromism); fluorescence quenching | nih.govbeilstein-archives.org |
| Diarylethene with thienyl unit | UV Light | Ring-closing reaction | Colorless to colored state | researchgate.net |
Building Blocks for Conjugated Polymers and Optoelectronic Materials
Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This structure gives them unique electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and sensors. Thiophene-containing molecules are fundamental building blocks for many of these materials due to their chemical stability and excellent charge-transport characteristics.
This compound serves as a valuable building block for creating such polymers. The thiophene ring can be polymerized through various coupling reactions, while the phenyl and acetonitrile groups can be used to tune the polymer's solubility, morphology, and electronic properties. For instance, novel conjugated polymers have been synthesized that contain alternating hexa-1,3,5-triene and bi- or ter-p-phenylene segments using a precursor polymer approach. rsc.org While not directly using the title compound, this illustrates the synthetic strategies where functionalized aromatic heterocycles are incorporated into polymer backbones.
The presence of both pyrazole (B372694) and thiophene moieties in a single molecular structure is another area of interest, as both heterocycles have significant applications. mdpi.com The synthesis of molecules like 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide highlights the creation of highly functionalized monomers that could be incorporated into polymers for advanced applications. mdpi.com The cyano-group, in particular, is an electron-withdrawing group that can modify the electronic energy levels (HOMO/LUMO) of the resulting material, which is a critical aspect of designing materials for optoelectronics.
Development of Chemosensors and Recognition Elements
Chemosensors are molecules designed to bind selectively to a specific analyte (ion or molecule) and produce a measurable signal, such as a change in color or fluorescence. The structural features of this compound derivatives make them excellent candidates for constructing chemosensors.
Derivatives can be designed to act as dual-mode switches. For example, the N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones mentioned previously not only exhibit photochromism but also ionochromism. nih.gov These compounds form non-fluorescent complexes specifically with Fe²⁺ ions, causing a distinct color change from yellow to dark orange, which is visible to the naked eye. nih.gov This selective interaction can be reversed by the addition of acetate (B1210297) anions, restoring the original optical and fluorescence properties. This "on-off-on" switching capability makes them highly effective as recognition elements for specific ions. nih.gov
In another application, a chemosensor for cyanide ions (CN⁻) was developed using a benzothiazole (B30560) appended 2,2′-(1,4-phenylene)diacetonitrile derivative. researchgate.net This sensor, synthesized via a Knoevenagel condensation, shows high selectivity and sensitivity for cyanide. Upon reaction with CN⁻, the sensor molecule exhibits a new absorption peak and a clear color change from colorless to reddish-brown, allowing for naked-eye detection. researchgate.net The design incorporates a strong electron-accepting group and a conjugated system that is disrupted upon the nucleophilic addition of cyanide, leading to the observable colorimetric response. researchgate.net
Table 2: Chemosensor Applications of Thiophene Acetonitrile Derivatives
| Sensor Derivative | Target Analyte | Sensing Mechanism | Signal Output | Reference |
|---|---|---|---|---|
| N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones | Fe²⁺ | Complexation | Color change (yellow to dark orange); fluorescence quenching | nih.gov |
| Benzothiazole appended diacetonitrile | CN⁻ | Nucleophilic addition | Color change (colorless to reddish-brown); new absorption peak at 451 nm | researchgate.net |
Role in Advanced Organic Synthesis as a Cyano-Source or Active Methylene Compound
Beyond materials science, this compound is a valuable reagent in organic synthesis due to the reactivity of its acetonitrile functional group. It can function as either a source of a cyano group or as an active methylene compound.
The term "active methylene compound" refers to a CH₂ group flanked by two electron-withdrawing groups. In this compound, the methylene group is activated by the adjacent cyano group and the aromatic phenyl-thiophene system. This makes the methylene protons acidic and easily removed by a base to form a stabilized carbanion. This nucleophilic carbanion is a powerful tool for forming new carbon-carbon bonds.
This reactivity is exploited in several classical organic reactions:
Michael Addition: The carbanion can add to α,β-unsaturated carbonyl compounds. For example, the reaction of 2-((diphenylmethylene)amino)acetonitrile with a chalcone (B49325) containing a thiophene ring proceeds via a Michael addition to yield a substituted pentanenitrile, which is a precursor for non-proteinogenic α-amino acids. mdpi.com
Knoevenagel Condensation: The active methylene compound reacts with aldehydes or ketones to form a new C=C bond. This is a common method for synthesizing substituted acrylonitriles and other complex molecules. researchgate.netderpharmachemica.com For example, 3-phenylsulfonyl coumarins can be synthesized from salicylaldehyde (B1680747) and phenylsulfonyl acetonitrile, where the initial step is a Knoevenagel condensation. derpharmachemica.com Similarly, the reaction of aldehydes with active methylene compounds like [2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazin-6-yl]acetonitrile produces derivatives in high yields. nih.gov
While less common for this specific molecule, the cyano group itself can be a synthetic handle. Acetonitrile and its derivatives are sometimes used as a source for cyanomethylation, where a -CH₂CN group is added to a substrate. mdpi.comresearchgate.net More broadly, the nitrile group (-C≡N) is a versatile functional group that can be hydrolyzed to form carboxylic acids or reduced to form primary amines, making it an important intermediate in the synthesis of pharmaceuticals and other fine chemicals. mdpi.comatamanchemicals.com
Table 3: Synthetic Reactions Involving Active Methylene Nitriles
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Michael Addition | 2-((diphenylmethylene)amino)acetonitrile, (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one | 33% NaOH in CH₃CN, 0 °C | Substituted oxonitrile | mdpi.com |
| Knoevenagel Condensation | Salicylaldehyde, Phenylsulfonyl acetonitrile | Piperidine (B6355638) in Ethanol | Iminocoumarin intermediate for 3-phenylsulfonyl coumarin | derpharmachemica.com |
Future Directions and Emerging Research Avenues
Catalyst Development for Enhanced Synthesis of (2-Phenylthiophen-3-yl)acetonitrile
The efficient synthesis of this compound is paramount for its widespread investigation. Future research will likely focus on the development of novel and more efficient catalytic systems to construct this molecule. Key areas of exploration will include:
Advanced Cross-Coupling Strategies: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming the C-C bond between the thiophene (B33073) and phenyl rings. uwindsor.camdpi.com Future efforts will likely concentrate on developing palladium catalysts with novel phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to improve reaction yields, lower catalyst loadings, and enhance tolerance to a wider range of functional groups. nih.gov Rhodium-catalyzed cross-coupling reactions also present a promising avenue for the synthesis of related biaryl systems and could be adapted for this specific target. nih.gov
Direct C-H Arylation: A more atom-economical approach involves the direct C-H arylation of a pre-functionalized 3-thienylacetonitrile with a phenylating agent or, conversely, the C-H phenylation of a 3-substituted thiophene. Palladium and rhodium catalysts have shown significant promise in directing the C-H functionalization of thiophenes. nih.govorganic-chemistry.org The development of catalysts that can selectively activate the C-H bond at the 2-position of a 3-substituted thiophene will be a critical area of investigation.
Novel Cyanation Methods: Research into cyanide-free cyanation reagents and methodologies will be crucial for improving the safety and environmental profile of the synthesis. rsc.orgrsc.org The use of hypervalent iodine reagents to mediate the direct cyanation of the thiophene ring presents an interesting alternative to traditional methods. acs.org
| Catalyst System | Potential Application in Synthesis | Key Advantages |
| Palladium-Phosphine/NHC Complexes | Suzuki-Miyaura cross-coupling of 2-bromothiophen-3-yl)acetonitrile with phenylboronic acid. | High efficiency, broad functional group tolerance. uwindsor.canih.gov |
| Rhodium Complexes | Directed C-H arylation of a 3-thienylacetonitrile derivative. | High regioselectivity, potential for novel reactivity. nih.gov |
| Copper Catalysts | Cyanation of a 2-phenyl-3-halothiophene. | Cost-effective, alternative to palladium. wikipedia.org |
Mechanistic Studies of Novel Reactions Involving the Compound
A thorough understanding of the reaction mechanisms is fundamental for optimizing existing synthetic routes and discovering new transformations. Future mechanistic studies will likely focus on:
Elucidating Cross-Coupling Pathways: Detailed kinetic and computational studies of palladium- and rhodium-catalyzed cross-coupling reactions to form the 2-phenylthiophene (B1362552) core will provide insights into the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. This knowledge will enable the rational design of more efficient catalysts.
Investigating Cyanation Mechanisms: The mechanism of direct cyanation reactions, particularly those involving hypervalent iodine reagents, warrants further investigation to understand the nature of the active cyanating species and the factors controlling regioselectivity. acs.org
Exploring Photoredox Catalysis: The application of photoredox catalysis for the synthesis and functionalization of this compound is a largely unexplored area. Mechanistic studies will be crucial to understand the single-electron transfer processes involved and to design efficient photocatalytic systems.
Integration with Flow Chemistry and Automated Synthesis
To accelerate the discovery and development of derivatives of this compound, the integration of modern synthesis technologies is essential.
Continuous Flow Synthesis: Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous reagents like cyanides or exothermic processes. rsc.orgrsc.orguq.edu.au Developing continuous flow processes for the key synthetic steps, such as the cross-coupling and cyanation reactions, will enable the rapid and safe production of a library of derivatives. uc.ptdntb.gov.ua
Automated Synthesis Platforms: The use of automated synthesis platforms can significantly accelerate the design-make-test-analyze cycle in drug discovery. nih.gov By combining robotic synthesis with in-line purification and analysis, researchers can rapidly synthesize and screen a large number of this compound derivatives for desired biological activities.
| Technology | Application to this compound | Potential Benefits |
| Flow Chemistry | Synthesis of the core structure and its derivatives. | Improved safety, scalability, and process control. rsc.orguq.edu.au |
| Automated Synthesis | High-throughput synthesis of compound libraries. | Accelerated lead discovery and optimization. nih.gov |
Exploration of Supramolecular Chemistry with this compound Derivatives
The planar and aromatic nature of the phenylthiophene core, combined with the potential for hydrogen bonding and dipole-dipole interactions involving the nitrile group, makes derivatives of this compound attractive building blocks for supramolecular chemistry. thieme-connect.comnumberanalytics.com
Self-Assembly Studies: Investigating the self-assembly of rationally designed derivatives in solution and on surfaces could lead to the formation of novel nanomaterials with interesting photophysical or electronic properties. nih.govtue.nl The interplay between π-π stacking of the aromatic rings and other non-covalent interactions will be a key area of study.
Host-Guest Chemistry: The thiophene moiety can be incorporated into macrocycles and other supramolecular architectures capable of recognizing and binding specific guest molecules. numberanalytics.com This could lead to applications in sensing, catalysis, and drug delivery.
Computational Design and Prediction of Novel this compound Derivatives with Tuned Properties
Computational chemistry will play a pivotal role in guiding the design of novel this compound derivatives with specific, tailored properties.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the geometric and electronic properties of different derivatives, including their frontier molecular orbital energies, charge distributions, and spectroscopic characteristics. researchgate.netpku.edu.cnresearchgate.netrdd.edu.iqmdpi.com This information is crucial for understanding structure-property relationships and for designing molecules with desired electronic or optical properties for applications in organic electronics.
Quantitative Structure-Activity Relationship (QSAR) Modeling: For medicinal chemistry applications, QSAR studies can be used to build predictive models that correlate the structural features of this compound derivatives with their biological activity. nih.govresearchgate.net These models can then be used to virtually screen large libraries of compounds and prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. nih.govrsc.org
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Design of materials for organic electronics. | Electronic structure, optical properties, charge transport characteristics. researchgate.netpku.edu.cnresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Drug discovery and lead optimization. | Biological activity, toxicity, pharmacokinetic properties. nih.govresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
